5-Fluorobenzofuran-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluorobenzofuran-4-carbonitrile is a chemical compound with the molecular formula C9H4FNO. Benzofuran compounds are widely distributed in nature and have been studied extensively for their pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorobenzofuran-4-carbonitrile typically involves multiple steps starting from readily available precursors. One common synthetic route involves the following steps :
Bromination: Starting with 4-fluoro-3-methylphenol, bromination is carried out to introduce a bromine atom.
O-Alkylation: The brominated compound undergoes O-alkylation to form an intermediate.
Cyclization: The intermediate is then cyclized to form the benzofuran ring.
Bromination and Azidation: Further bromination and azidation steps are performed to introduce the desired functional groups.
Reduction: The final step involves reduction to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and environmentally friendly. These methods often involve optimizing reaction conditions to achieve high yields and purity. The use of catalysts and advanced techniques such as microwave-assisted synthesis can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5-Fluorobenzofuran-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield amines or alcohols .
Scientific Research Applications
5-Fluorobenzofuran-4-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Fluorobenzofuran-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anti-tumor properties .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluorobenzofuran-2-carbonitrile
- 5-Fluoro-2,3-dihydrobenzofuran-4-carbonitrile
- 5-Fluoro-7-methoxybenzofuran-4-carbonitrile
Uniqueness
5-Fluorobenzofuran-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C9H4FNO |
---|---|
Molecular Weight |
161.13 g/mol |
IUPAC Name |
5-fluoro-1-benzofuran-4-carbonitrile |
InChI |
InChI=1S/C9H4FNO/c10-8-1-2-9-6(3-4-12-9)7(8)5-11/h1-4H |
InChI Key |
CHOZNSNAPKIXKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1OC=C2)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.